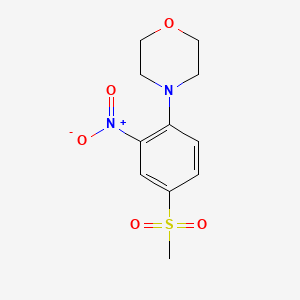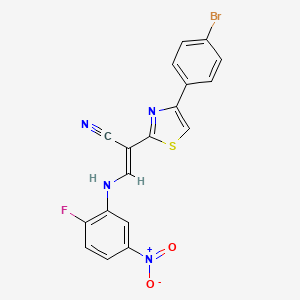![molecular formula C12H12N2O B2942072 (E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime CAS No. 339283-52-2](/img/structure/B2942072.png)
(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Spiro-fused (C2)-azirino-(C4)-pyrazolones, involving reactions with hydroxylamine to produce corresponding "oximes," have been studied for their potential as new heterocyclic systems. These compounds, including derivatives similar to "(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime," have been synthesized and structurally elucidated through spectroscopic studies and X-ray structure analysis, highlighting their utility in developing novel chemical entities with potential applications across various scientific fields (Holzer et al., 2003).
Biological Activity
Research on oxime ether strobilurins containing an indole moiety, like "(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime," has demonstrated that these compounds exhibit potent fungicidal activities. The design and synthesis of these compounds, incorporating the indole group to stabilize the E-styryl group, have shown significant promise in the development of novel fungicides, offering insights into structure-activity relationships that guide the creation of highly effective agricultural chemicals (Xie et al., 2015).
Molecular and Crystal Structure
The study of indole derivatives fused with substituted bicyclo[3.3.1]nonane, which may include structures similar to "(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime," has contributed to our understanding of the molecular and crystal structures of these compounds. By determining the structures through X-ray crystallography, researchers have been able to evaluate the effects of different substituents on the overall molecular conformation and packing, aiding in the rational design of materials with desired physical and chemical properties (Zefirova et al., 2007).
Anti-inflammatory Activity
Compounds synthesized with structures related to "(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime" have been investigated for their anti-inflammatory activity. These studies are crucial for discovering new therapeutic agents that can effectively manage inflammation and related disorders, providing a basis for further drug development endeavors aimed at treating a wide range of inflammatory conditions (Osarodion, 2020).
Wirkmechanismus
Target of Action
Indazole derivatives, which are structurally similar to indole compounds, have been drawing attention in medicinal chemistry as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation.
Mode of Action
Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can inhibit the activity of kinases, leading to changes in cell signaling.
Biochemical Pathways
Indole compounds are often involved in tryptophan metabolism .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the nitrosation of indoles to form indazole derivatives occurs in a slightly acidic environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-(7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-2-4-10-9(6-7)8-3-5-11(14-15)12(8)13-10/h2,4,6,13,15H,3,5H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSVYUVIDQJLF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC\3=C2CC/C3=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

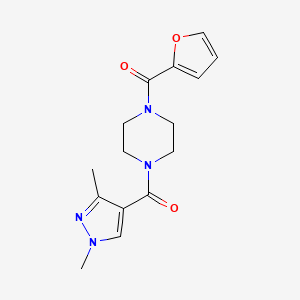

![N1-butyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2941992.png)

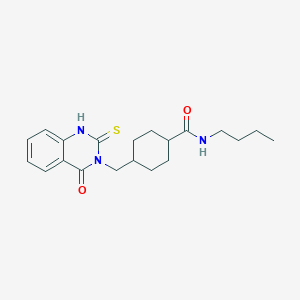
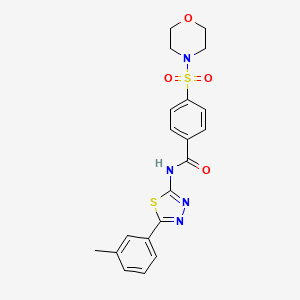
![1-((2,5-dimethylbenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2941999.png)
![2-[2-[[(6-Cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B2942000.png)
![Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride](/img/structure/B2942003.png)
![(3-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2942005.png)


